molecular formula C12H22O3 B14369105 1-(3,3-Dimethylcyclohexyl)ethyl methyl carbonate CAS No. 91115-24-1

1-(3,3-Dimethylcyclohexyl)ethyl methyl carbonate

Cat. No.: B14369105
CAS No.: 91115-24-1
M. Wt: 214.30 g/mol
InChI Key: ANKWRSWTXQJJRE-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylcyclohexyl)ethyl methyl carbonate is an organic compound with a unique structure that includes a cyclohexane ring substituted with a dimethyl group and an ethyl methyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethylcyclohexyl)ethyl methyl carbonate typically involves the reaction of 3,3-dimethylcyclohexanol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate carbonate ester, which is then methylated to yield the final product. The reaction conditions usually include a temperature range of 0-5°C and a reaction time of 2-3 hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as tertiary amines can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethylcyclohexyl)ethyl methyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the carbonate group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products such as carbamates or thiocarbonates.

Scientific Research Applications

1-(3,3-Dimethylcyclohexyl)ethyl methyl carbonate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylcyclohexyl)ethyl methyl carbonate involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of stable complexes or the modification of the target molecules’ structure and function. The pathways involved may include nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,3-Dimethylcyclohexyl)ethyl formate
  • 1-(3,3-Dimethylcyclohexyl)ethyl acetate
  • 1-(3,3-Dimethylcyclohexyl)ethyl carbamate

Comparison

1-(3,3-Dimethylcyclohexyl)ethyl methyl carbonate is unique due to its carbonate ester group, which imparts distinct chemical properties compared to similar compounds like formates, acetates, and carbamates. The presence of the carbonate group allows for different reactivity patterns, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

91115-24-1

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

1-(3,3-dimethylcyclohexyl)ethyl methyl carbonate

InChI

InChI=1S/C12H22O3/c1-9(15-11(13)14-4)10-6-5-7-12(2,3)8-10/h9-10H,5-8H2,1-4H3

InChI Key

ANKWRSWTXQJJRE-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC(C1)(C)C)OC(=O)OC

Origin of Product

United States

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